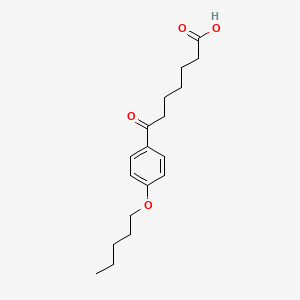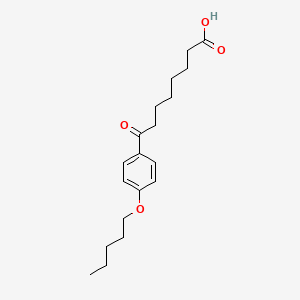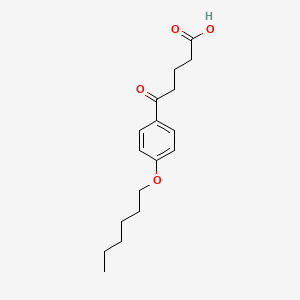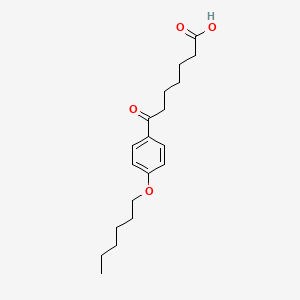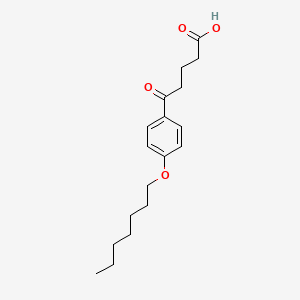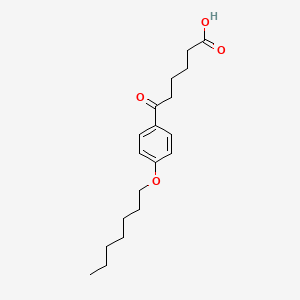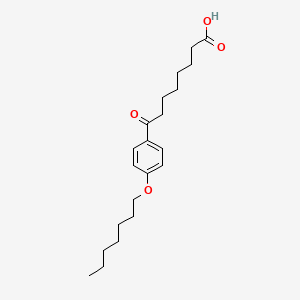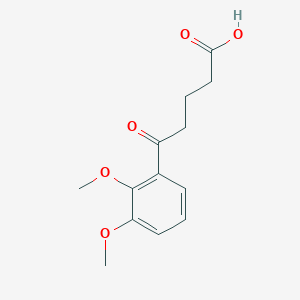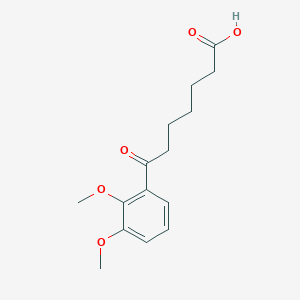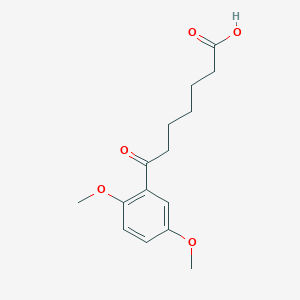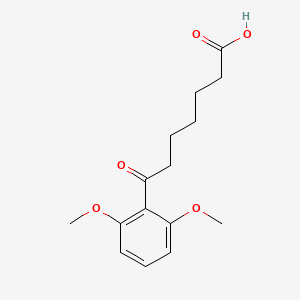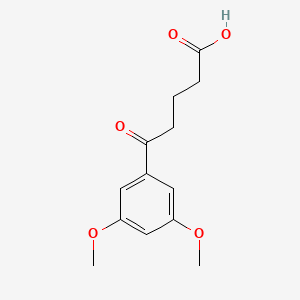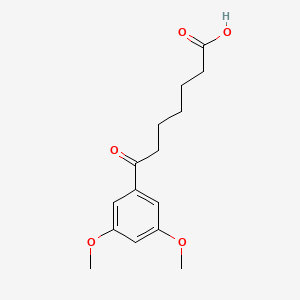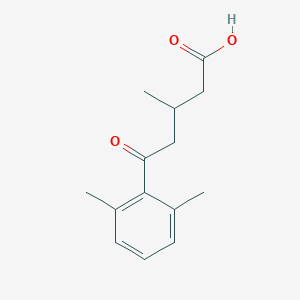
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. It also includes its chemical properties like acidity/basicity, reactivity, and stability.Scientific Research Applications
1. Metabolic Signaling and Energy Expenditure
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid plays a role in the metabolic signaling axis of brown and beige adipose tissue. It is involved in systemic energy expenditure, showing potential implications for obesity and diabetes treatments. This compound has been linked to the induction of a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo (Whitehead et al., 2021).
2. Structural Chemistry
The compound's crystal structure has been studied to understand its chemical behavior better. One study focused on its reaction with other compounds, highlighting its potential in forming structurally unique derivatives, which could be valuable in various chemical applications (Gelli et al., 1994).
3. Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid. These properties are essential for applications in photonic devices and materials science (Murthy et al., 2013).
4. Photorelease of Carboxylic Acids
Another significant application of derivatives of this compound is in the photorelease of carboxylic acids. This has implications for organic synthesis and biochemistry, where it can be used as a photoremovable protecting group (Klan et al., 2000).
5. Luminescence Sensing
Some derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid have been explored for their luminescence sensing capabilities. This could be useful in developing new sensors for various chemicals (Shi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. It includes precautions for handling and storing the compound safely.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
I hope this helps! If you have a different compound or a specific aspect of “5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid” you’d like me to look into, feel free to ask!
properties
IUPAC Name |
5-(2,6-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-13(16)17)7-12(15)14-10(2)5-4-6-11(14)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVEMDRLFYSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

